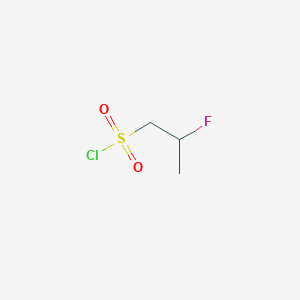
benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl compounds are often used in organic chemistry. They typically consist of a benzene ring attached to a methylene group (−CH2−) group . The exact structure and properties of “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” would depend on the specific arrangement of these components.
Molecular Structure Analysis
The molecular structure of a compound like “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” can be analyzed using techniques like Density Functional Theory (DFT) calculation .Chemical Reactions Analysis
Benzyl compounds can participate in various chemical reactions. For example, benzyl alcohol can undergo oxidation to form benzaldehyde .Applications De Recherche Scientifique
Dioxygen-initiated Oxidation in Carboxylate-rich Diiron(II) Complexes
This study delves into the development of functional models for the carboxylate-bridged diiron active site in soluble methane monooxygenase, incorporating potential substrates as substituents on bound pyridine ligands. The research demonstrates the oxidative capabilities of these complexes, which are influenced by the choice of carboxylate ligands, highlighting a pathway for selective oxidation processes in synthetic chemistry (Carson & Lippard, 2006).
Manganese Dioxide-methanesulfonic Acid Promoted Alkylation
This paper presents a manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system that efficiently promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. The alkylation proceeds smoothly under air atmosphere, offering an economical and environmentally friendly methodology for the formation of complex organic structures (Liu et al., 2013).
Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
Methanesulfonic acid acts as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles, demonstrating its utility in facilitating reactions between 2-aminophenol and acid chlorides generated in situ from carboxylic acids. This method emphasizes the versatility of methanesulfonic acid in promoting efficient and diverse organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).
Metal-Organic Frameworks (MOFs) for Methane Storage
The design and systematic variation of pore size and functionality in isoreticular metal-organic frameworks (MOFs) are explored, demonstrating their potential applications in gas storage, separation, and catalysis. This research showcases the ability to tailor the pore environment of MOFs for specific applications, including methane storage, by functionalizing the porous system with organic groups (Eddaoudi et al., 2002).
Methanesulfonic Acid/SiO2 in the Synthesis of Benzothiazoles
The combination of methanesulfonic acid with SiO2 is highlighted as an efficient catalyst system for the synthesis of 2-substituted benzothiazoles, providing a simple and effective method for the formation of these compounds from carboxylic acids. This research contributes to the development of novel catalytic systems for organic synthesis (Sharghi & Asemani, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSGPQXCFFCKE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)


![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)


![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)



![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)